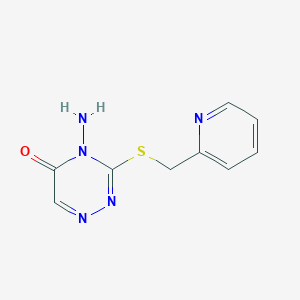

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one

Description

Properties

IUPAC Name |

4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c10-14-8(15)5-12-13-9(14)16-6-7-3-1-2-4-11-7/h1-5H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRIVOLIXKXNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331763 | |

| Record name | 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

869068-71-3 | |

| Record name | 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with suitable electrophiles.

Introduction of the Pyridin-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated triazine intermediate with pyridin-2-ylmethylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The keto group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one is a heterocyclic compound featuring a triazine ring substituted with an amino group, a pyridin-2-ylmethylsulfanyl group, and a keto group. It is also known by other names, including 4-amino-3-((pyridin-2-ylmethyl)thio)-1,2,4-triazin-5(4H)-one and 4-amino-3-{[(pyridin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one . The molecular formula is C9H9N5OS and its molecular weight is 235.27 g/mol .

Scientific Research Applications

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one has several applications in scientific research:

- Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

- Biological Studies: It is useful for studying the interactions of triazine derivatives with biological macromolecules such as proteins and nucleic acids.

- Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Chemical Reactions

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one can undergo various chemical reactions:

- Oxidation: Produces sulfoxides or sulfones.

- Reduction: Produces alcohol derivatives.

- Substitution: Produces various substituted triazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would depend on the specific biological activity being studied. For example, it could inhibit kinases or other enzymes involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 4-amino-1,2,4-triazin-5-one derivatives are highly dependent on substituents at positions 3 and 4. Key analogs include:

Key Observations :

- Metamitron and Metribuzin are commercially used herbicides, highlighting the agrochemical relevance of this structural class. Metamitron’s neurotoxicity (LD₅₀: 1.4 mg/kg in female rats; 2.9 mg/kg in males ) underscores the importance of substituent-driven toxicity profiles.

Chemical Reactivity

- Coordination Chemistry: 4-Amino-6-methyl-5-oxo-1,2,4-triazine-3-thione forms palladium complexes, demonstrating the triazinone scaffold’s metal-binding capacity . The pyridinyl group in the target compound may stabilize similar complexes.

- Acetylation: Acetylation of 4-amino-3-methylthio-6-phenyl-triazin-5-one yields mono- or diacetylated products, a reactivity likely shared by the target compound .

Data Tables

Table 2. Substituent Impact on Reactivity

Biological Activity

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one is a heterocyclic compound notable for its triazine ring structure, which is substituted with an amino group and a pyridin-2-ylmethylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-inflammatory properties.

The molecular formula of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one is CHNOS, with a CAS number of 869068-71-3. Its solubility in buffer at pH 7.4 is approximately 29.8 µg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the triazine ring allows for diverse chemical modifications that can enhance its interaction with specific targets such as enzymes and receptors involved in disease pathways.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit specific kinases or other enzymes involved in cell signaling pathways, potentially impacting cancer cell metabolism .

- Receptor Modulation : It could act as a modulator for receptors involved in inflammatory processes, similar to compounds like fingolimod which target Sphingosine 1-phosphate receptors .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, a library of triazine-based compounds was synthesized and tested for their inhibitory activity against pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. The findings indicated that these compounds could induce cancer cell death at low micromolar doses and effectively target KRAS-mutant pancreatic cancer cells .

Anti-inflammatory Effects

In another study focusing on triazine derivatives designed as S1P1 receptor modulators, compounds demonstrated significant lymphocyte reduction in animal models, suggesting their potential use in treating inflammatory diseases like Multiple Sclerosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | Triazine | Enzyme inhibitor; potential anticancer |

| 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-thiadiazole | Thiadiazole | Antimicrobial properties |

| 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazole | Triazole | Antioxidant activity |

This table underscores the distinctiveness of the triazine structure in conferring unique biological activities compared to other related compounds.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The pyridylmethylsulfanyl group shows characteristic deshielded protons (δ 3.8–4.2 ppm for SCH₂) and aromatic pyridine signals (δ 7.2–8.6 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazinone backbone .

- X-ray crystallography : Resolves regiochemical ambiguities in the triazinone ring and confirms sulfur substitution at position 3 .

What contradictory findings exist regarding the biological activity of triazinone derivatives, and how can they be resolved experimentally?

Advanced

Contradictions arise in antioxidant activity studies. For instance, fluorinated triazinone-phosphonic acid hybrids exhibit higher antioxidant capacity than non-fluorinated analogs in vitro, but poor bioavailability in vivo . To resolve discrepancies:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., pyridyl vs. phenyl groups) to isolate electronic and steric effects .

- In vitro-in vivo correlation (IVIVC) : Use pharmacokinetic profiling (e.g., HPLC-MS) to assess metabolic stability of fluorinated vs. non-fluorinated derivatives .

- Computational modeling : Density functional theory (DFT) predicts redox potentials and hydrogen atom transfer (HAT) mechanisms, guiding synthetic prioritization .

How do substitution patterns on the triazinone ring influence physicochemical properties relevant to drug development?

Q. Advanced

- Pyridylmethylsulfanyl vs. alkylthio groups : Pyridyl substitution enhances π-π stacking with biological targets but reduces solubility in aqueous media. LogP values increase by ~0.5–1.0 units compared to alkylthio analogs .

- Amino group modification : Acetylation of the 4-amino group improves membrane permeability but diminishes hydrogen-bonding interactions with enzymes like glutathione peroxidase .

- Sulfur oxidation : Sulfoxide/sulfone derivatives exhibit altered redox behavior, with sulfones showing prolonged antioxidant effects due to slower metabolic clearance .

What are the key challenges in scaling up the synthesis of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one for preclinical studies?

Q. Advanced

- Byproduct formation : Competing cyclization pathways generate regioisomers (e.g., 3-amino-4-thio derivatives). Mitigation requires precise temperature control and slow reagent addition .

- Thiol stability : Pyridylmethylthiol intermediates are prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .

- Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .

How can computational tools predict the reactivity of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one in biological systems?

Q. Advanced

- Molecular docking : Simulate interactions with antioxidant enzymes (e.g., SOD1) to identify binding motifs. Pyridyl groups show affinity for hydrophobic pockets in SOD1’s active site .

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., fluorinated derivatives have higher Caco-2 permeability but lower aqueous solubility) .

- Reactivity indices : Fukui functions and molecular electrostatic potential (MEP) maps predict sites for electrophilic attack (e.g., sulfur atoms in the thioether group) .

What strategies are effective for resolving spectral data contradictions in triazinone derivatives?

Q. Advanced

- Dynamic NMR : Resolve rotational barriers in hindered triazinone derivatives (e.g., pyridylmethyl groups causing splitting in ¹H NMR) by variable-temperature experiments .

- Isotopic labeling : ¹⁵N-labeled analogs simplify complex ¹³C NMR signals in the triazinone ring .

- 2D-COSY/HSQC : Assign overlapping proton signals in aromatic regions (e.g., pyridine vs. triazinone protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.